N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core. The compound’s synthesis typically involves functionalization of the spirocyclic scaffold, followed by sulfonamide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c19-23(20,12-9-15-7-3-1-4-8-15)18-13-16-14-21-17(22-16)10-5-2-6-11-17/h1,3-4,7-8,16,18H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDUYLDKOHLDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide typically involves multiple steps. One common method starts with the formation of the spirocyclic core through the reaction of cyclohexanone with ethylene glycol, resulting in the formation of 1,4-dioxaspiro[4.5]decane . This intermediate is then reacted with a sulfonamide derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogs with Spirocyclic Cores
(S,E)-N-methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08)
- Structure : Shares the 1,4-dioxaspiro[4.5]decane core but incorporates a nitrobenzenesulfonamide group and an allyl-methyl substituent.
- Synthesis : Prepared via NaH-mediated alkylation of α-allyl bromide (S05) with N-methyl-4-nitrobenzenesulfonamide, yielding crude product directly used in subsequent steps .
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine (Compound 9)
- Structure: Replaces the sulfonamide with a 2,6-dimethoxyphenoxyethylamine group.
- Synthesis : Achieved via silica gel chromatography (54% yield), with NMR confirming stereochemistry (δ 3.77 ppm for dimethoxy protons, J = 8.5 Hz) .
- Key Differences : The absence of a sulfonamide reduces acidity and hydrogen-bonding capacity, which may impact solubility or target binding.
Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate (Example 6)
- Structure : Integrates a chlorinated indene-sulfonyl group and ester functionality.
- Relevance : Highlights the spirocyclic system’s versatility in accommodating bulky substituents, though the chloro and ester groups introduce distinct electronic and steric effects compared to the target compound’s phenylsulfonamide .
Physicochemical Properties
Melting Points :
NMR Trends :
Functional Group Impact
- Sulfonamide vs. Amine : Sulfonamides (target, S08) exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to amines (Compound 9, pKa ~9–10), influencing solubility and target interaction.
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide is a compound characterized by its unique spirocyclic structure, which may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a spirocyclic structure derived from 1,4-dioxaspiro[4.5]decane, which is known for its diverse biological activities. The sulfonamide group contributes to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 299.39 g/mol |
| CAS Number | 941914-60-9 |
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets. This modulation can lead to various pharmacological effects including:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Case Studies and Research Findings
- Antimicrobial Activity : Similar sulfonamide compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound.
- Anti-inflammatory Effects : Compounds with spirocyclic structures have been reported to exhibit anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some studies have indicated that sulfonamides can induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and induction of cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Biological Activity |
|---|---|
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide | Antimicrobial and anticancer activities observed |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-benzamide | Potential anti-inflammatory effects noted |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide | Reported enzyme inhibition in metabolic pathways |
Q & A
Basic: What are the common synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the 1,4-dioxaspiro[4.5]decane core. A key step is the introduction of the sulfonamide group via nucleophilic substitution or coupling reactions. For example:
- Step 1: Reduction of 1,4-dioxaspiro[4.5]decan-8-one to its corresponding alcohol using NaBH₄ in MeOH (yield: ~61%) .
- Step 2: Methoxylation or alkylation of the spirocyclic alcohol to introduce the methylene bridge.
- Step 3: Sulfonamide coupling using 2-phenylethanesulfonyl chloride under basic conditions (e.g., NaOH or Et₃N in DCM).
Optimization Strategies:
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Purify intermediates via silica gel chromatography (e.g., hexane/EtOAc gradients) .
- Monitor reaction progress by TLC or HPLC. Typical yields range from 45% to 60% for multi-step syntheses .
Basic: Which analytical techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying the spirocyclic core and sulfonamide substituents. Key signals include:
- ¹H NMR: δ 1.5–2.1 ppm (spirocyclic CH₂ groups), δ 3.7–4.2 ppm (dioxane O–CH₂–O), δ 7.2–7.6 ppm (phenyl protons) .
- ¹³C NMR: δ 60–70 ppm (sp³ carbons in dioxane), δ 110–120 ppm (quaternary spiro carbon), δ 140–145 ppm (sulfonamide sulfur-linked carbons).
- Mass Spectrometry: HRMS (ESI-TOF) confirms the molecular formula (e.g., C₂₁H₂₉NO₅S).
- X-Ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
SAR studies should focus on modifying:
Spirocyclic Core: Vary ring size (e.g., 4.5 vs. 4.4 spiro systems) to assess conformational effects on bioactivity .
Sulfonamide Substituents: Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance target binding .
Methylene Linker: Replace with ethylene or rigid spacers to probe steric tolerance.
Example Analog Library:
| Analog Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 2-Phenyl → 3,4-Difluorophenyl | 12 nM (Enzyme X) | Enhanced hydrophobic interactions |
| Spiro[4.5] → Spiro[4.4] | Inactive | Loss of conformational fit |
Advanced: What experimental strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, incubation time) and validate purity (>95% by HPLC).
- Orthogonal Assays: Confirm target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
- Meta-Analysis: Compare data across analogs (e.g., 3,4-difluoro vs. 2-chloro derivatives) to identify trends in substituent effects .
Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid. Centrifuge and quantify supernatant via UV-Vis (λ = 260–280 nm) .
- Stability: Incubate at 37°C and analyze degradation products over 24–72 hours using LC-MS. Common issues:
- Hydrolysis of dioxane ring in acidic conditions.
- Oxidation of sulfonamide sulfur .
Advanced: What computational methods are suitable for predicting the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., cyclooxygenase-2).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics:
- Root-mean-square deviation (RMSD) < 2.0 Å.
- Hydrogen bond occupancy >70% with catalytic residues .
Advanced: How can chiral centers in the spirocyclic core influence biological activity, and how can enantiomers be resolved?
Methodological Answer:
- Impact of Chirality: Test enantiomers in vitro (e.g., (R)- vs. (S)-configurations) for differences in IC₅₀.
- Resolution Methods:
- Chiral HPLC (e.g., Chiralpak AD-H column, hexane/i-PrOH mobile phase).
- Enzymatic resolution using lipases or esterases .
Basic: What are the recommended storage conditions to maintain compound integrity?
Methodological Answer:
- Store at –20°C in amber vials under argon.
- Avoid repeated freeze-thaw cycles.
- Confirm stability via periodic NMR checks (e.g., absence of new δ 1.8–2.3 ppm peaks indicating hydrolysis) .
Advanced: How can isotopic labeling (e.g., deuterium) aid in studying the metabolic fate of this compound?
Methodological Answer:
- Synthesize deuterated analogs (e.g., CD₃ groups) at metabolically labile positions (e.g., methylene bridge).
- Track metabolites using LC-MS/MS in hepatocyte incubations. Example:
- Parent Compound: m/z 428.2 → Metabolite : m/z 444.2 (+16 Da, indicating oxidation) .
Advanced: What strategies can be employed to cocrystallize this compound with its protein target for structural studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
